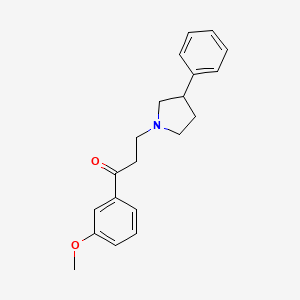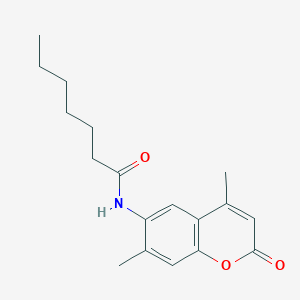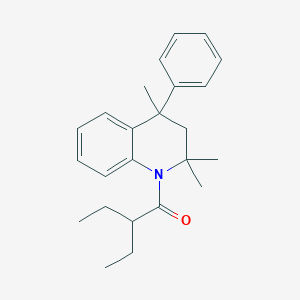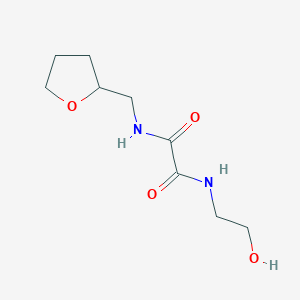![molecular formula C29H24N4O5 B11647666 2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11647666.png)
2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
-
Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : This part of the name indicates fused rings—a furo[3,2-e] system and a triazolo[1,5-c]pyrimidine system. The furo[3,2-e] ring is a six-membered ring fused with a five-membered triazolo[1,5-c]pyrimidine ring.
-
2-(3,4-Dimethoxyphenyl): : This fragment consists of a phenyl ring (benzene ring) with two methoxy (OCH₃) groups attached at positions 3 and 4.
-
8,9-bis(4-methoxyphenyl): : Here, we have two 4-methoxyphenyl groups attached at positions 8 and 9 of the furo[3,2-e] ring.
Preparation Methods
Unfortunately, specific synthetic routes for this compound are not widely documented. I can provide some general strategies for constructing similar fused heterocycles:
Chemical Reactions Analysis
The compound’s reactivity likely involves its aromatic rings and heterocyclic systems. Potential reactions include:
Oxidation: Oxidation of the phenyl rings or the heterocyclic moieties.
Reduction: Reduction of functional groups (e.g., nitro reduction).
Substitution: Substitution reactions at various positions.
Cyclization: Intramolecular cyclizations to form the fused rings.
Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
While research on this specific compound is limited, similar heterocycles find applications in:
Medicinal Chemistry: Exploration of potential drug candidates due to their diverse biological activities.
Materials Science: Investigation of their optical, electronic, or mechanical properties.
Catalysis: Use as catalysts in organic transformations.
Mechanism of Action
Understanding the mechanism of action requires further research. the compound’s structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways.
Comparison with Similar Compounds
Similar compounds include mescaline (3,4,5-trimethoxyphenethylamine) and related phenethylamines. The uniqueness of our compound lies in its intricate fused ring system and the combination of methoxy-substituted phenyl groups.
Properties
Molecular Formula |
C29H24N4O5 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C29H24N4O5/c1-34-20-10-5-17(6-11-20)24-25-28-31-27(19-9-14-22(36-3)23(15-19)37-4)32-33(28)16-30-29(25)38-26(24)18-7-12-21(35-2)13-8-18/h5-16H,1-4H3 |
InChI Key |
GWQDZZDZGTXWMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC(=C(C=C5)OC)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11647597.png)

![4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647606.png)
![2-(4-Ethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11647611.png)

![(5E)-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647619.png)
![1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11647620.png)
![Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11647632.png)
![4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11647633.png)
![(6Z)-5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647637.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11647647.png)

![2-Cyano-N'-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11647658.png)
